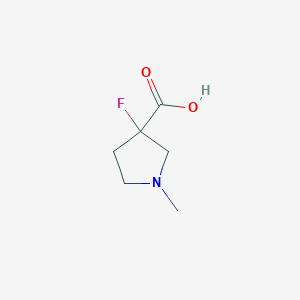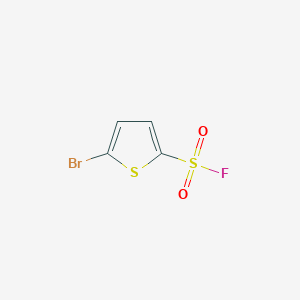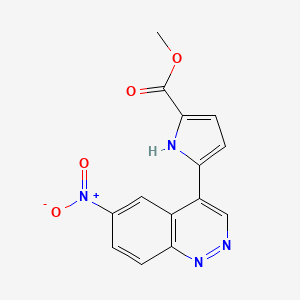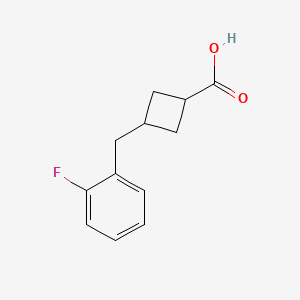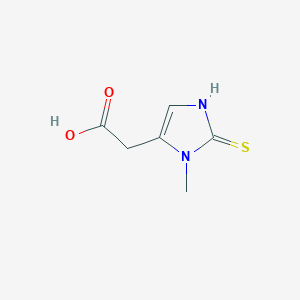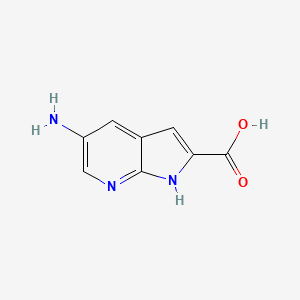
5-Amino-7-azaindole-2-carboxylic acid
Overview
Description
5-Amino-7-azaindole-2-carboxylic acid: is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their interesting biochemical and biophysical properties, making them valuable in various fields of scientific research and industrial applications. The presence of both amino and carboxylic acid functional groups in this compound allows it to participate in a wide range of chemical reactions, contributing to its versatility.
Mechanism of Action
Target of Action
The primary targets of 5-Amino-7-azaindole-2-carboxylic acid are the DEAD-box helicase family member DDX3 and the Tyrosine Protein Kinase SRC . DDX3 is involved in many diseases, such as viral infection, inflammation, and cancer . It plays a role in tumorigenesis and metastasis . SRC is a protein that plays a role in the regulation of embryonic development and cell growth .
Mode of Action
This compound interacts with its targets through hydrogen bonds and π-interactions . It lodges within the adenosine-binding pocket of DDX3, interacting with key residues Tyr200 and Arg202 . For SRC, it acts as an inhibitor, binding to the active site .
Biochemical Pathways
The compound affects the pathways related to tumorigenesis, metastasis, and cell growth . By inhibiting DDX3 and SRC, it can potentially disrupt these pathways, leading to downstream effects such as reduced tumor growth and proliferation .
Result of Action
The compound has shown to effectively inhibit DDX3 in a dose-dependent manner . It has also demonstrated antiproliferative activity against certain cancer cell lines . These results suggest that this compound could potentially be used as a therapeutic agent in the treatment of diseases involving DDX3 and SRC .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect its ability to bind to its targets Additionally, factors such as pH, temperature, and the presence of other drugs can potentially affect its stability and efficacy
Biochemical Analysis
Biochemical Properties
5-Amino-7-azaindole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with tyrosine protein kinase SRC, a key enzyme involved in cell signaling pathways . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling processes. Additionally, this compound has been found to interact with other proteins and biomolecules, such as p38 MAP kinase, contributing to its diverse biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cell lines, this compound exhibits antiproliferative activity by inhibiting the SRC kinase, leading to reduced cell proliferation and increased apoptosis . Furthermore, the compound affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound binds to the active site of tyrosine protein kinase SRC, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways, leading to changes in gene expression and cellular behavior. Additionally, this compound may interact with other enzymes and proteins, further contributing to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have demonstrated that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s efficacy and safety profile, highlighting the importance of understanding its metabolism in drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects . The compound’s distribution within tissues can impact its therapeutic efficacy and potential side effects, making it essential to study its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-7-azaindole-2-carboxylic acid typically involves the construction of the azaindole core followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions . Another approach is the Suzuki-Miyaura cross-coupling reaction, which uses halogenated azaindoles and boronic acids to introduce various substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-7-azaindole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.
Major Products Formed:
Oxidation: Nitro-azaindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated azaindole derivatives.
Scientific Research Applications
Chemistry: 5-Amino-7-azaindole-2-carboxylic acid is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to mimic natural substrates and inhibitors .
Medicine: The compound has potential therapeutic applications, including the development of anti-cancer and anti-inflammatory agents. Its derivatives have shown activity against various biological targets .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
7-Azaindole: Lacks the amino and carboxylic acid groups, making it less versatile in chemical reactions.
5-Bromo-7-azaindole: Contains a bromine atom instead of an amino group, leading to different reactivity and applications.
Uniqueness: 5-Amino-7-azaindole-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which enhance its reactivity and allow for a broader range of chemical modifications. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHLUZNJRYXVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


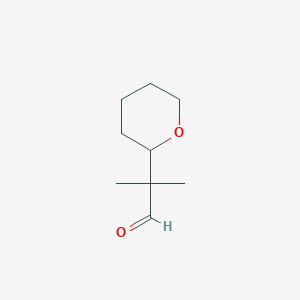
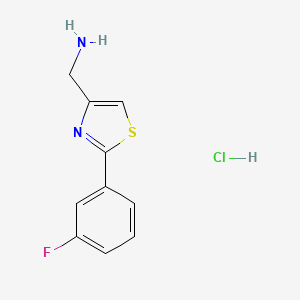
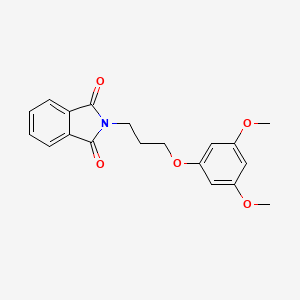
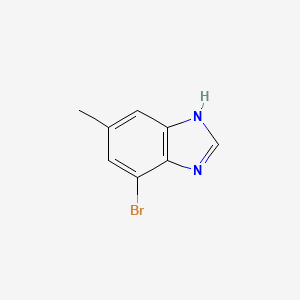
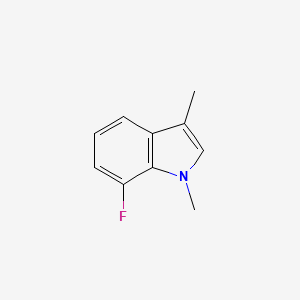
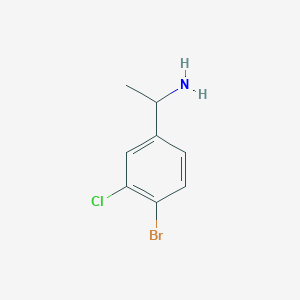
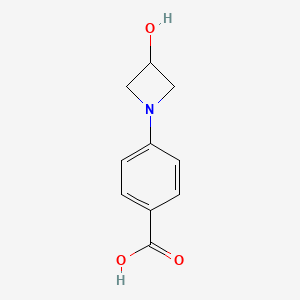
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine](/img/structure/B1446645.png)
